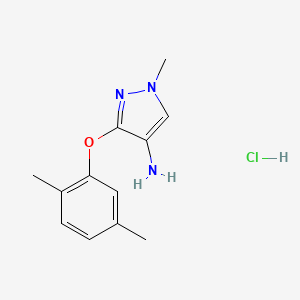
3-(2,5-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride is a chemical compound with a unique structure that combines a pyrazole ring with a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 2,5-dimethylphenol with appropriate pyrazole derivatives. One common method includes the O-alkylation of 2,5-dimethylphenol with 1,3-dibromopropane, followed by further reactions to introduce the pyrazole moiety . The reaction conditions often involve the use of polar aprotic solvents such as tetrahydrofuran and mixed toluene/dimethylsulfoxide solvent systems .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: Nucleophilic substitution reactions are common, where the dimethylphenoxy group can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups to the pyrazole ring.
Scientific Research Applications
3-(2,5-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. It is known to activate certain receptors and enzymes, leading to alterations in cellular processes. For example, it may activate peroxisome proliferator-activated receptor-α (PPARα), which plays a role in lipid metabolism . This activation can lead to increased levels of high-density lipoprotein (HDL) and decreased levels of low-density lipoprotein (LDL) and triglycerides .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylphenoxy derivatives: These compounds share the dimethylphenoxy group but differ in the attached functional groups.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness
3-(2,5-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride is unique due to its specific combination of the dimethylphenoxy group and the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H16ClN3O |
|---|---|
Molecular Weight |
253.73 g/mol |
IUPAC Name |
3-(2,5-dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H15N3O.ClH/c1-8-4-5-9(2)11(6-8)16-12-10(13)7-15(3)14-12;/h4-7H,13H2,1-3H3;1H |
InChI Key |
LENJIGIMBPKWPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=NN(C=C2N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12222309.png)
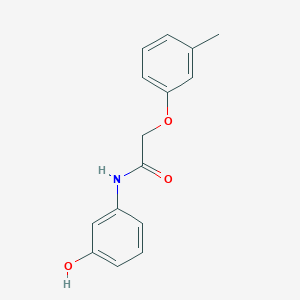
![Ethyl 4-(2-ethoxy-2-oxoethyl)-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B12222317.png)
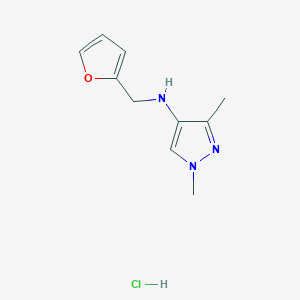
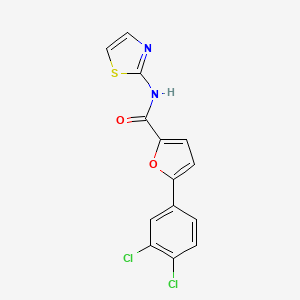
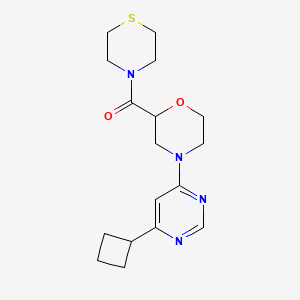
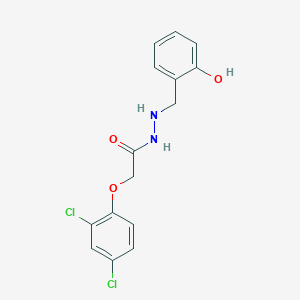
![5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one](/img/structure/B12222336.png)
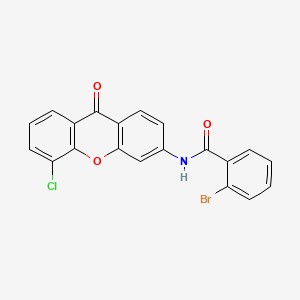
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-(oxolan-3-yl)-1,4-diazepane](/img/structure/B12222351.png)
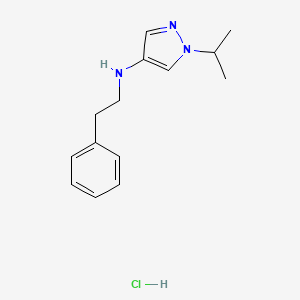
![1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12222364.png)

![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B12222378.png)
